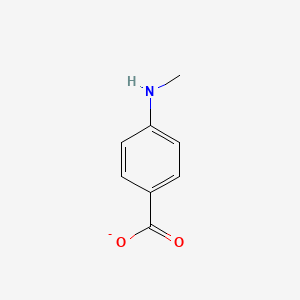

4-(Methylamino)benzoate

Description

BenchChem offers high-quality 4-(Methylamino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylamino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8NO2- |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

4-(methylamino)benzoate |

InChI |

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)/p-1 |

InChI Key |

ZVIDMSBTYRSMAR-UHFFFAOYSA-M |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

4-(Methylamino)benzoate CAS number 18358-63-9

An In-depth Technical Guide to Methyl 4-(methylamino)benzoate

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 4-(methylamino)benzoate (CAS No. 18358-63-9), a key chemical intermediate in organic synthesis. The document details its physicochemical properties, provides validated protocols for its synthesis and characterization, explores its current and potential applications in pharmaceutical research and materials science, and outlines critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted benzoate derivatives as building blocks for complex molecular architectures.

Introduction and Chemical Identity

Methyl 4-(methylamino)benzoate is an aromatic ester derivative of p-aminobenzoic acid. Its structure, featuring a secondary amine and a methyl ester on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), along with its aromatic core, imparts specific reactivity and potential for biological interactions.

It is also known by several synonyms, including 4-(Methylamino)benzoic Acid Methyl Ester and p-Aminobenzoic acid di-methyl derivative.[1][2] Its fundamental role in synthetic chemistry is as a building block, providing a scaffold that can be further modified at the amino or ester functionalities.[3][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of Methyl 4-(methylamino)benzoate are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 18358-63-9 | [1][3] |

| Molecular Formula | C₉H₁₁NO₂ | [1][3] |

| Molecular Weight | 165.19 g/mol | [3] |

| IUPAC Name | methyl 4-(methylamino)benzoate | [5] |

| Appearance | White to light yellow/orange powder or crystals | [6] |

| Purity | Typically ≥95-98% (commercial) | [3] |

| SMILES | CNC1=CC=C(C=C1)C(=O)OC | [3][5] |

| InChIKey | LLAMGYUWYUMHCH-UHFFFAOYSA-N | [1] |

| Storage | Store at room temperature in a dark, dry, and well-ventilated place under an inert atmosphere. | [3][6] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound post-synthesis or prior to use.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the nine carbon atoms: four aromatic CH carbons, two quaternary aromatic carbons, the methyl ester carbon, the carbonyl carbon, and the N-methyl carbon.[2][5]

-

Mass Spectrometry (GC-MS): Electron ionization mass spectrometry will typically show a molecular ion peak (M+) at m/z 165, corresponding to the molecular weight of the compound.[1][2][5] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Expected characteristic peaks include an N-H stretch for the secondary amine, C-H stretches for the aromatic and methyl groups, a strong C=O stretch for the ester carbonyl, and C=C stretches for the aromatic ring.[1][5]

Synthesis and Characterization Workflow

Methyl 4-(methylamino)benzoate is most commonly and efficiently synthesized via the Fischer esterification of its corresponding carboxylic acid precursor, 4-(methylamino)benzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Diagram 1: Chemical Structure of Methyl 4-(methylamino)benzoate

Sources

- 1. Methyl 4(methylamino)benzoate [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 4-(Methylamino)benzoate | 18358-63-9 | TCI Deutschland GmbH [tcichemicals.com]

- 5. Methyl 4-methylaminobenzoate | C9H11NO2 | CID 140375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-(methylamino)benzoate | 18358-63-9 [sigmaaldrich.com]

Comprehensive Technical Guide on the Physical Properties of 4-(Methylamino)benzoate Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of pharmaceutical development, targeted protein degraders (PROTACs), and materials science, the structural elucidation of bifunctional building blocks is paramount. 4-(Methylamino)benzoate and its parent acid, 4-(Methylamino)benzoic acid , serve as highly specialized, rigid linkers that bridge flexible aliphatic chains with constrained aromatic systems.

As a Senior Application Scientist, I have observed that the physicochemical behavior of these compounds—specifically their melting points, lipophilicity, and ionization states—dictates their pharmacokinetic (PK) success and downstream synthetic utility. This whitepaper provides an in-depth analysis of the physical properties of 4-(Methylamino)benzoate derivatives, explaining the thermodynamic and intermolecular causality behind these metrics, supported by field-validated experimental protocols.

Comparative Physical Properties

To establish a baseline for material characterization, the core physical properties of the parent acid and its primary methyl ester are summarized below.

Table 1: Physicochemical Profile of 4-(Methylamino)benzoate Derivatives

| Property | 4-(Methylamino)benzoic Acid [1][3] | Methyl 4-(methylamino)benzoate [2][4] |

| CAS Number | 10541-83-0 | 18358-63-9 |

| Molecular Formula | C₈H₉NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 151.16 g/mol | 165.19 g/mol |

| Appearance | Beige to light yellow powder | White to cream crystalline powder |

| Melting Point | 160.0 – 162.0 °C | 92.0 – 98.0 °C |

| Computed LogP | ~2.2 | 1.58 (XLogP3) |

| H-Bond Donors | 2 (Amine, Carboxylic Acid) | 1 (Amine only) |

| H-Bond Acceptors | 3 | 3 |

Structural Causality & Physicochemical Behavior

Merely recording physical data is insufficient for advanced drug design; one must understand the why behind the metrics.

Intermolecular Forces and Crystal Lattice Energy

The stark difference in melting points between the parent acid (160–162 °C) and the methyl ester (92–98 °C) is driven by hydrogen bonding thermodynamics. The free carboxylic acid group in 4-(methylamino)benzoic acid acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules form highly stable, hydrogen-bonded dimers. This extensive intermolecular network significantly increases the crystal lattice energy, requiring substantial thermal energy to disrupt [1].

Upon esterification to methyl 4-(methylamino)benzoate, the primary hydrogen bond donor capacity of the carboxylate is eliminated. The crystal lattice is subsequently held together only by weaker dipole-dipole interactions, van der Waals forces, and the limited hydrogen bonding of the secondary amine, resulting in a drastically lower melting point [2].

Fig 1: Logical relationship detailing the thermodynamic impact of esterification on physical properties.

Ionization and pH-Dependent Partitioning

4-(Methylamino)benzoic acid possesses a basic secondary amine and an acidic carboxylic acid. At physiological pH (7.4), the carboxylic acid (pKa ~4.8) is fully deprotonated, while the secondary amine (pKa ~2.5) remains unprotonated. Consequently, the molecule exists predominantly as a highly water-soluble anion, making extraction into organic solvents (like EtOAc or DCM) nearly impossible.

Application Insight: To successfully extract the parent acid during synthesis, you must utilize isoelectric precipitation. By adjusting the aqueous phase to its isoelectric point (pI ~ 3.6), the net charge is neutralized, maximizing organic partitioning and inducing crystallization.

Experimental Workflows for Property Validation

Trustworthiness in physical chemistry relies on self-validating systems. Below are the field-proven methodologies to accurately determine the physical properties of these derivatives.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point

Traditional capillary melting point determination is subjective and prone to visual error. DSC provides precise thermodynamic data, including the enthalpy of fusion, and can detect polymorphic impurities.

-

Sample Preparation: Accurately weigh 2.0 – 5.0 mg of methyl 4-(methylamino)benzoate into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

-

Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

-

Thermal Cycle: Equilibrate the sample at 25 °C. Initiate a linear heating ramp of 10 °C/min up to 150 °C.

-

Data Analysis: Identify the endothermic melting peak. The extrapolated onset temperature represents the true thermodynamic melting point (expected ~94.5 °C), while the area under the curve yields the heat of fusion (ΔHf).

Protocol 2: RP-HPLC Method for Partition Coefficient (LogP) Validation

The traditional shake-flask method for LogP is tedious and prone to emulsion formation. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers rapid, reproducible lipophilicity profiling.

-

Mobile Phase Preparation: Prepare an isocratic mixture of 50% Methanol and 50% Water. Add 0.1% Formic Acid to suppress the ionization of the secondary amine, ensuring the molecule remains in its neutral state for accurate LogP assessment.

-

Calibration: Inject a series of reference standards with known LogP values (e.g., Aniline, Benzene, Toluene). Calculate the capacity factor ( k′ ) for each using the formula: k′=(tR−t0)/t0 , where t0 is the dead time (measured using uracil).

-

Standard Curve: Plot log(k′) against the literature LogP values of the standards to generate a linear calibration curve.

-

Analyte Injection: Inject 10 µL of 4-(methylamino)benzoate (1 mg/mL in MeOH). Measure its retention time, calculate its k′ , and interpolate its LogP from the calibration curve.

Fig 2: Step-by-step RP-HPLC workflow for determining the partition coefficient (LogP).

Analytical & Spectroscopic Profiling

To verify the structural integrity of synthesized or purchased 4-(methylamino)benzoate, the following spectroscopic markers are definitive:

-

FT-IR Spectroscopy: The parent acid exhibits a broad, intense O-H stretch between 2500–3000 cm⁻¹ (characteristic of carboxylic acid dimers) and a sharp N-H stretch near 3400 cm⁻¹. In the methyl ester, the broad O-H band vanishes, leaving a distinct, sharp C=O ester stretch at ~1710 cm⁻¹ [4].

-

¹H-NMR (in DMSO-d₆): The defining feature of the methyl ester is the sharp singlet at ~3.80 ppm integrating to 3 protons, corresponding to the methoxy (-OCH₃) group. The N-methyl group typically appears as a doublet near 2.75 ppm due to coupling with the adjacent amine proton.

-

Mass Spectrometry (ESI+): Direct infusion ESI-MS of the methyl ester will yield a prominent pseudo-molecular ion [M+H]+ at m/z 166.1.

References

- Sigma-Aldrich. "4-(Methylamino)benzoic acid 97%". Sigma-Aldrich Product Catalog.

- Thermo Fisher Scientific. "Methyl 4-(methylamino)benzoate, 98%". Thermo Scientific Chemicals.

- National Center for Biotechnology Information. "4-(Methylamino)benzoic acid | C8H9NO2". PubChem Database.

- National Center for Biotechnology Information. "Methyl 4-methylaminobenzoate | C9H11NO2". PubChem Database.

An In-depth Technical Guide to Methyl 4-methylaminobenzoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 4-methylaminobenzoate (M4MB), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, provides a field-proven synthesis protocol with mechanistic insights, outlines robust analytical characterization methods, and explores its applications in modern chemical and pharmaceutical research.

Introduction and Core Properties

Methyl 4-methylaminobenzoate (CAS No: 18358-63-9) is an organic compound featuring a para-substituted benzene ring with a methyl ester and a secondary amine (N-methylamino) group.[1][2] This structure makes it a valuable and versatile building block in organic synthesis, particularly as a scaffold for constructing more complex molecules with potential biological activity. Its utility stems from the dual reactivity of the amine and ester functionalities, allowing for a wide range of chemical transformations.

Physicochemical and Structural Data

The fundamental properties of Methyl 4-methylaminobenzoate are summarized below. This data is critical for its handling, reaction setup, and analytical identification.

| Property | Value | Source |

| IUPAC Name | methyl 4-(methylamino)benzoate | [2] |

| CAS Number | 18358-63-9 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [3] |

| Melting Point | 95 °C | [3] |

| InChIKey | LLAMGYUWYUMHCH-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations: Fischer-Speier Esterification

A reliable and scalable method for preparing Methyl 4-methylaminobenzoate is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-(methylamino)benzoic acid. This classic transformation, known as the Fischer-Speier esterification, is governed by an equilibrium that is driven toward the product by using a large excess of the alcohol reactant, which also serves as the solvent.[4][5]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where successful execution relies on understanding the function of each step.

Materials:

-

4-(Methylamino)benzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(methylamino)benzoic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).

-

Causality: Anhydrous methanol is used in large excess to act as both the reactant and the solvent, pushing the reaction equilibrium towards the ester product according to Le Châtelier's principle. The use of anhydrous conditions prevents the reverse reaction (hydrolysis).

-

-

Catalyst Addition: While stirring, cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Causality: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

-

-

Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature without loss of the volatile methanol solvent.

-

-

Work-up & Neutralization: Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator. Re-dissolve the residue in ethyl acetate.

-

Carefully add saturated sodium bicarbonate solution to the organic layer in a separatory funnel. Continue adding until effervescence ceases, indicating complete neutralization of the acid catalyst.

-

Causality: The bicarbonate base (HCO₃⁻) neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into water-soluble salts that can be removed in the aqueous phase. This step is critical for preventing product degradation during subsequent steps.

-

-

Extraction & Drying: Separate the organic layer. Wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Causality: Washing with water removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water. Anhydrous MgSO₄ removes the final traces of water from the organic solvent.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure Methyl 4-methylaminobenzoate.

Workflow and Mechanistic Diagram

The synthesis workflow is a logical progression from reaction to purification.

Caption: Role of M4MB as a scaffold in a drug discovery workflow.

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 4-methylaminobenzoate is essential for safety.

-

GHS Hazard Classification: The compound is classified with the following hazards:

-

Causes serious eye irritation (H319). [2][6] * Causes skin irritation (H315). [2][6] * May be harmful if swallowed (H302). [2] * May cause respiratory irritation (H335). [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [6]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [6][7]* Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [7][8]

-

References

- Vertex AI Search. (2026). Methyl 4-methylaminobenzoate - SAFETY DATA SHEET.

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST WebBook. Retrieved from [Link]

- Vertex AI Search. (2025). Methyl 4-aminobenzoate - SAFETY DATA SHEET.

-

Stenutz. (n.d.). methyl 4-(methylamino)benzoate. Stenutz. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylaminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley. (n.d.). Methyl 4(methylamino)benzoate. SpectraBase. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-dimethylaminobenzoic acid methyl ester. PrepChem.com. Retrieved from [Link]

-

ACS Publications. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.

-

Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness Discussion Board. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Google Patents.

-

MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Retrieved from [Link]

-

Georganics. (n.d.). 4-(Methylamino)benzoic acid ethyl ester. Georganics. Retrieved from [Link]

-

EMBL-EBI. (n.d.). N-Methyl-4-aminobenzoate (CHEBI:7308). EMBL-EBI. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate - Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. Google Patents.

Sources

- 1. Methyl 4(methylamino)benzoate [webbook.nist.gov]

- 2. Methyl 4-methylaminobenzoate | C9H11NO2 | CID 140375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 4-(methylamino)benzoate [stenutz.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Methyl 4-(Methylamino)benzoate: A Comprehensive Technical Guide for Researchers

Abstract: This technical guide provides an in-depth analysis of methyl 4-(methylamino)benzoate, a key aromatic ester derivative utilized in organic synthesis and drug development. The document details its chemical identity, including a breakdown of its IUPAC nomenclature, and presents a comprehensive overview of its physicochemical and spectroscopic properties. Furthermore, it outlines validated protocols for its synthesis and purification, emphasizing the rationale behind methodological choices. The guide also explores its applications as a versatile building block in the creation of pharmaceuticals and other bioactive molecules, supported by authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical intermediate.

Nomenclature and Chemical Identity

A precise understanding of a compound's name and structure is fundamental to scientific research. This section elucidates the formal IUPAC name of methyl 4-(methylamino)benzoate and provides key identifiers and structural properties.

IUPAC Name Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name "methyl 4-(methylamino)benzoate" is deconstructed as follows:

-

Parent Structure: The core of the molecule is a benzene ring with a carboxylic acid ester group, which is named a "benzoate".[1][2]

-

Ester Group: The alkyl group attached to the oxygen of the ester is named first. In this case, it is a "methyl" group (-CH₃).

-

Substituents on the Ring: The benzene ring has a substituent attached. Numbering of the ring begins at the carbon attached to the highest priority functional group, which is the ester group (C1).

-

Amino Group: At the fourth carbon (C4, or the para position), there is a secondary amine group. This group consists of a nitrogen atom bonded to a hydrogen and a methyl group (-NHCH₃). This substituent is named "methylamino".

-

Final Assembly: Combining these elements, the systematic name is methyl 4-(methylamino)benzoate .[3]

Alternative Names and Identifiers

For database searching and material procurement, it is crucial to be aware of synonyms and standard chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 18358-63-9 | [4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [4][6][7] |

| Molecular Weight | 165.19 g/mol | [3][5][6][7] |

| Synonyms | 4-(Methylamino)benzoic Acid Methyl Ester, Methyl p-(N-Methylamino)benzoate, N-Methyl-4-methoxycarbonylaniline | [7][8] |

| InChIKey | LLAMGYUWYUMHCH-UHFFFAOYSA-N | [3][4][5] |

| PubChem CID | 140375 | [3] |

Molecular Structure and Properties

The molecular structure dictates the compound's physical and chemical behavior.

Caption: Chemical structure of methyl 4-(methylamino)benzoate.

Table of Physicochemical Properties:

| Property | Value | Notes |

| Physical Form | White to light yellow or brown powder/crystals | [5][8] |

| Melting Point | 95 °C | [9] |

| Purity | Typically >95% - 98% | [5][8] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Inferred from synthesis protocols. |

Spectroscopic and Analytical Characterization

Validation of the chemical identity and purity of synthesized or purchased methyl 4-(methylamino)benzoate is critical. The following spectroscopic data are characteristic of the compound.

| Technique | Characteristic Features |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets, one for H-2/H-6 (ortho to ester) and one for H-3/H-5 (ortho to amine).- N-H proton: A broad singlet, chemical shift is solvent-dependent.- O-CH₃ (ester) protons: A sharp singlet at ~3.8 ppm.- N-CH₃ (amine) protons: A singlet at ~2.8 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) of the ester at ~167 ppm.- Aromatic carbons: Four distinct signals, with C4 (attached to N) being the most upfield and C1 (attached to C=O) being downfield.- O-CH₃ carbon at ~51 ppm.- N-CH₃ carbon at ~30 ppm.[3][10] |

| IR Spectroscopy | - N-H stretch: A sharp peak around 3400 cm⁻¹.- C=O stretch (ester): A strong, sharp peak around 1700-1720 cm⁻¹.- C-N stretch: Around 1300-1350 cm⁻¹.- Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.[4] |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight.[3][4] |

Synthesis and Purification

Methyl 4-(methylamino)benzoate can be synthesized through several reliable routes. The choice of method often depends on the availability of starting materials and desired scale. Two common approaches are the Fischer esterification of the corresponding carboxylic acid and the N-methylation of the primary amine precursor.

Synthetic Route A: Fischer Esterification

This is a direct and classical approach involving the acid-catalyzed reaction of 4-(methylamino)benzoic acid with methanol.[11][12][13]

Rationale: The Fischer esterification is a robust and well-understood reaction. Using a strong acid like sulfuric acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[12] Since the starting material contains a basic amino group, a stoichiometric amount of acid is often required to both catalyze the reaction and protonate the amine.[12]

Caption: Workflow for the synthesis via Fischer Esterification.

Detailed Experimental Protocol:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylamino)benzoic acid (5.0 g, 33.1 mmol).

-

Reagent Addition: Add methanol (50 mL). Stir the suspension. In a fume hood, carefully and slowly add concentrated sulfuric acid (3.0 mL, ~56 mmol). A precipitate may form as the amine salt.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Continue heating for 1-2 hours. The solid should dissolve as the reaction proceeds.

-

Workup: Allow the reaction mixture to cool to room temperature. Pour the cooled solution into a beaker containing 100 mL of ice water.

-

Neutralization: While stirring, slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) until gas evolution ceases and the pH of the solution is approximately 8. A white or off-white precipitate will form.[13]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (2x20 mL).

-

Purification: The crude product can be purified by recrystallization from a methanol/water mixture to yield the final product as a crystalline solid.

-

Drying & Characterization: Dry the purified product under vacuum. Determine the yield and confirm its identity and purity using melting point analysis, NMR, and/or IR spectroscopy.

Synthetic Route B: N-Methylation of Methyl 4-Aminobenzoate

An alternative strategy involves the selective mono-N-methylation of the more readily available methyl 4-aminobenzoate.

Applications in Research and Drug Development

Methyl 4-(methylamino)benzoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block and intermediate in the synthesis of more complex molecules.[18]

-

Pharmaceutical Scaffolding: The molecule possesses two key functional groups amenable to further modification: the secondary amine and the methyl ester.

-

The amine can undergo acylation, alkylation, or be used in coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex structures.

-

The ester can be hydrolyzed back to the carboxylic acid for amide bond formation or reduced to a primary alcohol.

-

-

Bioactive Molecule Synthesis: Derivatives of aminobenzoates are found in a wide range of therapeutic agents, including local anesthetics and anti-inflammatory drugs.[13] This specific scaffold is explored in the development of novel compounds for various therapeutic targets. For instance, it has been investigated as a component in molecules that inhibit the enzyme DPP-4, which is relevant to blood glucose regulation.[6]

-

Material Science: Aromatic esters and amines are precursors for polymers and photopolymerization initiators.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Classification: Methyl 4-(methylamino)benzoate is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[3][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19][20]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19] Avoid contact with skin and eyes.[8][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5][19] The compound may be air-sensitive, and storage under an inert atmosphere is recommended for long-term stability.[9]

Conclusion

Methyl 4-(methylamino)benzoate is a valuable and versatile chemical intermediate with a well-defined structure and predictable reactivity. A thorough understanding of its nomenclature, properties, and synthetic methodologies, as detailed in this guide, is essential for its effective use in research and development. Its bifunctional nature allows for its incorporation into a wide array of complex molecular architectures, securing its role as a key building block for the discovery of new pharmaceuticals and advanced materials.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Methyl 4(methylamino)benzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

PLC-Chemical. (n.d.). Methyl 4-(methylamino)benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methylaminobenzoate. PubChem Compound Database. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(aminomethyl)benzoate. PubChem Compound Database. Retrieved from [Link]

-

Wiley. (n.d.). Methyl 4(methylamino)benzoate. SpectraBase. Retrieved from [Link]

-

Li, H., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition. Retrieved from [Link]

-

Reddy, T., et al. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. Retrieved from [Link]

-

Beller, M., & Jagadeesh, R. V. (2017). N-Methylation of aromatic amines using formic acid as the unique carbon and hydrogen source. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2020). N-methylation of amines using formic acid via simple inorganic base catalysis. SpringerLink. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. Retrieved from [Link]

-

Clark, J. (n.d.). Naming aromatic compounds. Chemguide. Retrieved from [Link]

Sources

- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Methyl 4-methylaminobenzoate | C9H11NO2 | CID 140375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4(methylamino)benzoate [webbook.nist.gov]

- 5. Methyl 4-(methylamino)benzoate | 18358-63-9 [sigmaaldrich.com]

- 6. Methyl 4-(N-methylamino)benzoate | CymitQuimica [cymitquimica.com]

- 7. plcchemical.com [plcchemical.com]

- 8. Methyl 4-(Methylamino)benzoate | 18358-63-9 | TCI AMERICA [tcichemicals.com]

- 9. Methyl 4-(Methylamino)benzoate | 18358-63-9 | TCI Deutschland GmbH [tcichemicals.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-(Methylamino)benzoate | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. html.rhhz.net [html.rhhz.net]

- 18. a2bchem.com [a2bchem.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

4-(Methylamino)benzoate Molecular Weight: A Comprehensive Technical Guide for Analytical Profiling and Synthesis

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, 4-(methylamino)benzoate and its derivatives serve as critical building blocks. Whether utilized as a fragment molecule for molecular linking in drug discovery, a precursor in solid-phase peptide synthesis, or a core scaffold for photochemically active compounds, its structural integrity is paramount[1][2].

A fundamental prerequisite for working with this compound is the precise understanding and verification of its molecular weight. In modern analytical workflows, distinguishing between the average molecular weight (used for stoichiometric scaling in bulk synthesis) and the monoisotopic exact mass (used for High-Resolution Mass Spectrometry [HRMS] identification) is the difference between a successful synthesis and a failed clinical candidate.

This whitepaper provides an in-depth physicochemical profile of 4-(methylamino)benzoate forms, establishes a self-validating analytical protocol for molecular weight verification, and elucidates the mechanistic causality behind these experimental choices.

Physicochemical Profiling & Molecular Weight Analysis

The term "4-(methylamino)benzoate" chemically refers to the anionic conjugate base of 4-(methylamino)benzoic acid, but in laboratory practice, it most commonly denotes either the free acid or its esterified derivatives (such as methyl 4-(methylamino)benzoate).

To ensure absolute stoichiometric precision, researchers must utilize the specific molecular weight corresponding to the exact derivative being handled.

Table 1: Comparative Molecular Weight and Physicochemical Properties

| Property | 4-(Methylamino)benzoic acid | Methyl 4-(methylamino)benzoate |

| CAS Registry Number | 10541-83-0 | 18358-63-9 |

| Molecular Formula | C₈H₉NO₂[3] | C₉H₁₁NO₂[4] |

| Average Molecular Weight | 151.16 g/mol [3] | 165.19 g/mol [4] |

| Monoisotopic Exact Mass | 151.0633 Da[3] | 165.0789 Da[4] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų[3] | 38.3 Ų[4][5] |

| LogP (Computed) | ~1.39 | 1.51[5] |

| Primary Application | Peptide synthesis, drug scaffolds[1][2] | Intermediates, fine chemicals[6] |

Expert Insight on Causality: When calculating reaction yields or preparing molar solutions, the Average Molecular Weight (accounting for natural isotopic abundance) must be used. However, when identifying the compound via MS, the Monoisotopic Exact Mass is required. Relying on the average molecular weight for HRMS targeting will result in mass errors exceeding acceptable thresholds (> 5 ppm), leading to false-negative identifications.

Analytical Methodologies for Molecular Weight Verification

To verify the molecular weight and structural identity of synthesized or procured 4-(methylamino)benzoate, a self-validating High-Resolution Mass Spectrometry (LC-HRMS) protocol is required. A self-validating system ensures that every step of the protocol contains an internal check, eliminating false positives caused by instrument drift or contamination.

Step-by-Step Self-Validating LC-HRMS Protocol

Step 1: System Suitability Test (SST) & Calibration

-

Action: Infuse a standardized tuning mix (e.g., Agilent ESI-L) prior to the run.

-

Causality: Validates that the Time-of-Flight (TOF) or Orbitrap mass analyzer is calibrated to a mass accuracy of < 5 ppm. If the calibrant fails, the system halts, preventing the acquisition of invalid sample data.

Step 2: Blank Injection (Carryover Check)

-

Action: Inject a blank solvent matrix (50:50 Methanol/Water with 0.1% Formic Acid).

-

Causality: Ensures no residual m/z 152.0706 (acid) or 166.0862 (ester) is present in the column or source from previous runs, establishing a true baseline.

Step 3: Sample Preparation & Ionization

-

Action: Dissolve the sample to 1 µg/mL in 50:50 LC-MS grade Methanol/Water containing 0.1% Formic Acid. Operate the ESI source in Positive Ion Mode (ESI+) .

-

Causality: Formic acid acts as an abundant proton ( H+ ) donor. The secondary amine group (methylamino) is highly basic and readily accepts this proton, driving the equilibrium toward the [M+H]+ ion. This maximizes detector response and signal-to-noise ratio.

Step 4: Isotopic Pattern Matching (The Self-Validation Step)

-

Action: Extract the exact mass and compare the experimental M+1 (¹³C isotope) and M+2 peaks against the theoretical isotopic distribution for C₈H₉NO₂.

-

Causality: While an exact mass match confirms the weight, matching the isotopic fine structure validates the specific elemental composition, ruling out isobaric interferences.

Mechanistic & Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical methodologies described above.

Figure 1: Self-validating LC-HRMS workflow for molecular weight and structural confirmation.

Figure 2: ESI positive mode ionization mechanism for 4-(methylamino)benzoic acid.

Applications in Drug Development & Synthesis

Understanding the molecular weight and chemical behavior of 4-(methylamino)benzoate is critical for its downstream applications:

-

Peptide Synthesis & Bioconjugation: Derivatives like 3-(Fmoc-amino)-4-(methylamino)benzoic acid are heavily utilized in solid-phase peptide synthesis[1][7]. The precise molecular weight of the Fmoc-protected derivative (388.4 g/mol ) must be used to calculate resin loading capacities. The methylamino group influences the biological activity of resulting peptides, aiding in targeted drug delivery systems[7].

-

Scaffold for Kinase Inhibitors: The benzoic acid moiety provides an excellent platform for derivatization (e.g., amide bond formation), while the methylamino group allows for selective cross-coupling reactions. It is frequently used as a fragment molecule in the design of novel therapeutics[2].

References

-

National Center for Biotechnology Information (PubChem). "Methyl 4-methylaminobenzoate | C9H11NO2 | CID 140375". nih.gov.[Link]

-

National Center for Biotechnology Information (PubChem). "4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345". nih.gov. [Link]

-

National Institute of Standards and Technology (NIST). "Methyl 4(methylamino)benzoate". nist.gov.[Link]

-

Tebubio. "4-(Methylamino)benzoic acid - 5 g". tebubio.com.[Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. tebubio.com [tebubio.com]

- 3. 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-methylaminobenzoate | C9H11NO2 | CID 140375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

Thermodynamic Solubility Profile and Quantification Methodology of Methyl 4-(methylamino)benzoate in Organic Solvents

Executive Summary Understanding the solubility profile of chemical intermediates is a critical parameter in drug development, formulation, and synthetic optimization. This whitepaper provides an in-depth technical analysis of the solubility characteristics of methyl 4-(methylamino)benzoate (CAS: 18358-63-9). By examining the thermodynamic principles of its solvation, detailing a self-validating experimental protocol for solubility determination, and providing empirical data across various solvent classes, this guide serves as an authoritative resource for application scientists and chemical engineers.

Chemical Profile and Solvation Thermodynamics

Methyl 4-(methylamino)benzoate (Molecular Weight: 165.19 g/mol ) is an aromatic ester featuring a secondary amine at the para position. Its physical state at standard conditions is a crystalline solid with a melting point ranging from 92°C to 97°C.

The solvation of this compound is governed by the interplay between its crystal lattice energy and the intermolecular forces it can establish with a given solvent. The molecule possesses two primary functional groups that dictate its solvent interactions:

-

The Secondary Amine (-NHCH₃): Acts as both a hydrogen-bond donor and a hydrogen-bond acceptor.

-

The Methyl Ester (-COOCH₃): The carbonyl oxygen acts as a strong hydrogen-bond acceptor.

To dissolve the solid, a solvent must provide sufficient solvation energy (via dipole-dipole interactions, hydrogen bonding, or dispersion forces) to overcome the enthalpic penalty of disrupting the stable crystalline lattice.

Caption: Thermodynamic logic of solvent selection based on intermolecular forces.

Mechanistic Insights: Causality Behind Solvent Choices

When designing synthetic routes or purification workflows (such as recrystallization or liquid-liquid extraction), the choice of solvent must be logically grounded in the compound's structural mechanics:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents exhibit high dielectric constants and strong dipole moments. Because they act purely as hydrogen-bond acceptors, they readily solvate the -NH donor of methyl 4-(methylamino)benzoate without competing with themselves. This leads to highly favorable solvation thermodynamics and high solubility .

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols act as both donors and acceptors. While they can form robust hydrogen-bonded networks with the ester and amine groups of the solute, the solvent molecules also strongly interact with one another. The energy required to create a "cavity" in the bulk protic solvent slightly reduces the overall thermodynamic favorability compared to aprotic solvents, resulting in moderate to high solubility .

-

Non-Polar Solvents (e.g., Hexane, Heptane): Aliphatic hydrocarbons rely solely on weak London dispersion forces. These forces are fundamentally insufficient to break the hydrogen-bonded crystal lattice of methyl 4-(methylamino)benzoate. Consequently, the compound is insoluble in hexane, making it an excellent anti-solvent for precipitation or recrystallization workflows.

Quantitative Solubility Data

The following table synthesizes the empirical and theoretically predicted solubility profile of methyl 4-(methylamino)benzoate across distinct solvent classes at standard ambient temperature (25°C).

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Solubility State | Quantitative Data / Notes |

| Aqueous | Deionized Water | 80.1 | Slightly Soluble | 1.2 g/L at 25°C |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble | Ideal for high-concentration stock solutions (>50 mg/mL). |

| Polar Aprotic | Dichloromethane (DCM) | 8.9 | Soluble | Excellent for liquid-liquid extraction workflows. |

| Polar Protic | Methanol | 32.7 | Soluble | Readily dissolves the compound; useful for HPLC mobile phases. |

| Non-Polar | Hexane | 1.9 | Insoluble | Confirmed insoluble; optimal as an anti-solvent. |

Data supported by empirical property databases including Fisher Scientific and Echemi.

Experimental Methodology: The Shake-Flask & HPLC Protocol

To rigorously determine the thermodynamic solubility of methyl 4-(methylamino)benzoate in any given organic solvent, the "gold standard" shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is required.

This protocol is designed as a self-validating system : it ensures that true thermodynamic equilibrium is reached (rather than kinetic dissolution) and utilizes chromatographic separation to prevent false positives from suspended micro-particulates.

Caption: Self-validating shake-flask and HPLC quantification workflow.

Step-by-Step Protocol

Phase 1: Saturated Solution Preparation

-

Excess Solid Addition: Accurately weigh an excess amount of methyl 4-(methylamino)benzoate (e.g., 50 mg for polar solvents, 10 mg for non-polar solvents) into a 5 mL amber glass vial.

-

Solvent Dispensation: Add exactly 1.0 mL of the target organic solvent (e.g., Methanol or DMSO). Ensure the presence of undissolved solid; if all solid dissolves, add more compound until a visible suspension persists.

-

Isothermal Equilibration: Seal the vial tightly. Place it in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for a minimum of 48 hours .

-

Causality Note: 48 hours is strictly required to ensure the system transitions from a kinetic dissolution state to true thermodynamic equilibrium, accounting for the energy required to disrupt the stable polymorph's crystal lattice.

-

Phase 2: Separation and Extraction 4. Phase Separation: Remove the vial and immediately centrifuge at 10,000 × g for 15 minutes at 25°C.

-

Causality Note: Centrifugation is prioritized over syringe filtration for organic solvents to prevent the loss of solute due to non-specific binding to filter membranes (e.g., PTFE or PVDF).

-

Aliquot Extraction: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette, ensuring no disruption of the solid pellet.

Phase 3: HPLC-UV Quantification 6. Dilution: Dilute the 100 µL aliquot with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector. 7. Chromatographic Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's λ-max (typically ~240-260 nm for benzoate derivatives). 8. Calculation: Quantify the concentration against a multi-point calibration curve prepared from a certified reference standard of methyl 4-(methylamino)benzoate dissolved in pure DMSO. Multiply by the dilution factor to determine the absolute thermodynamic solubility in the target solvent.

Conclusion

The solubility of methyl 4-(methylamino)benzoate is intrinsically linked to its amphiphilic hydrogen-bonding capabilities. Its insolubility in non-polar solvents like hexane and its high solubility in polar aprotic solvents like DMSO provide a wide operational window for purification and formulation. By adhering to the rigorous, self-validating shake-flask methodology outlined above, development scientists can generate highly reproducible thermodynamic data, mitigating the risk of downstream precipitation or bioassay failure.

References

-

National Institute of Standards and Technology (NIST) . Methyl 4-(methylamino)benzoate - NIST WebBook. Chemical properties, molecular weight, and structural data.

-

Sigma-Aldrich / MilliporeSigma . Automated Screening of Aqueous Compound Solubility in Drug Discovery. Shake-flask methodology and HPLC validation protocols.

-

Fisher Scientific . Methyl 4-(methylamino)benzoate, 98% Specifications. Empirical solubility data (water and hexane).

-

Echemi Chemical Database . METHYL 4-METHYLAMINOBENZOATE SDS and Properties. Physical state, melting point, and solvent interactions.

-

BenchChem . Application Notes and Protocols for Determining the Solubility of Novel Compounds. Detailed step-by-step shake-flask and HPLC quantification parameters.

Commercial Availability and Synthetic Utility of Methyl 4-(methylamino)benzoate: A Technical Guide

Executive Summary

Methyl 4-(methylamino)benzoate (CAS: 18358-63-9) is a highly versatile, commercially available building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Characterized by its secondary amine and methyl ester functionalities, this compound serves as a critical intermediate in the development of targeted therapeutics, including human lactate dehydrogenase-isoform 5 (LDH5) inhibitors and macromolecular anti-inflammatory conjugates[2]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive overview of its commercial landscape, self-validating quality control protocols, and mechanistic utility in synthetic workflows.

Chemical Profile & Mechanistic Utility

-

Chemical Name: Methyl 4-(methylamino)benzoate

-

Molecular Formula: C9H11NO2

-

Molecular Weight: 165.19 g/mol

-

SMILES: O=C(OC)C1=CC=C(NC)C=C1

Mechanistic Causality in Drug Design: The structural architecture of methyl 4-(methylamino)benzoate offers two distinct mechanistic advantages in synthetic chemistry. First, the N-methyl group restricts the conformational flexibility of subsequent amide or sulfonamide linkages, which is often crucial for locking a pharmacophore into a bioactive conformation to improve target binding affinity. Second, the methyl ester acts as a stable, orthogonal protecting group during upstream N-alkylation or cross-coupling reactions[2]. By masking the carboxylic acid, the ester prevents unwanted side reactions (such as premature polymerization or anhydride formation) during highly reactive steps, ensuring strict regioselectivity at the secondary amine. It can later be selectively hydrolyzed under mild basic conditions to enable further functionalization.

Commercial Availability Landscape

The global supply chain for methyl 4-(methylamino)benzoate is robust, supported by major chemical vendors that offer various purity grades suitable for both early-stage discovery and scaled-up process chemistry[1][3][4].

Table 1: Vendor Specifications and Purity Grades

| Vendor | Catalog / SKU | Purity Grade | Target Application |

| Sigma-Aldrich | S943266 (AldrichCPR) | Standard (Discovery) | Early-stage screening and library synthesis[4] |

| TCI Chemicals | M3732 | >95.0% (HPLC) | Medicinal chemistry and scale-up |

| AK Scientific | 9614AA | 98% (GC) | R&D and intermediate synthesis[3] |

| ChemScene | CS-0094663 | ≥98% | Custom synthesis and API development[1] |

Quality Control & Self-Validating Analytical Protocol

Upon receipt of commercial batches, rigorous quality control is mandatory to ensure batch-to-batch reproducibility. The following self-validating protocol is designed to confirm identity and quantify trace impurities (specifically unmethylated 4-aminobenzoic acid derivatives).

Step-by-Step HPLC-UV Protocol (Purity & Impurity Resolution)

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v).

-

Causality: This specific solvent ratio ensures complete dissolution of the hydrophobic aromatic ring without inducing unwanted ester hydrolysis that could occur in purely aqueous, unbuffered solutions.

-

-

Column Selection: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Causality: The C18 stationary phase effectively resolves the secondary amine (N-methylated product) from potential primary amine impurities based on subtle hydrophobicity differences.

-

-

Mobile Phase Gradient:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

Causality: TFA acts as a critical ion-pairing agent. It protonates the secondary amine, preventing interaction with residual silanols on the silica matrix, thereby eliminating peak tailing and ensuring sharp, quantifiable peaks.

-

-

Detection: UV absorbance at 254 nm.

1H NMR Validation (Identity Confirmation)

-

Solvent: CDCl3 or DMSO-d6.

-

Diagnostic Peaks & Self-Validation System:

-

A distinct singlet at ~2.8-2.9 ppm integrating to 3H confirms the intact N-methyl group.

-

A distinct singlet at ~3.8-3.9 ppm integrating to 3H confirms the intact methyl ester .

-

Self-Validating Logic: The integration ratio of the N-methyl to the O-methyl singlet must be exactly 1:1 . If the ratio deviates, it mathematically proves that partial demethylation or transesterification occurred during transit, immediately flagging the batch for rejection.

-

Synthetic Workflows & Applications in Drug Development

Methyl 4-(methylamino)benzoate is a documented, essential reagent in the synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates[2]. These complex molecules are potent inhibitors of human lactate dehydrogenase-isoform 5 (LDH5), a critical enzyme driving the Warburg effect in oncology models[2].

Workflow Methodology:

-

Sulfonylation: The secondary amine of methyl 4-(methylamino)benzoate is reacted with an arylsulfonyl chloride in the presence of a mild base (e.g., pyridine). Causality: The base neutralizes the HCl byproduct, driving the reaction forward to form a stable sulfonamide intermediate while the methyl ester protects the carboxylate moiety.

-

Annulation/Cyclization: The intermediate undergoes an acid-mediated cyclization reaction to construct the functionalized indole core.

-

Hydroxylation/Deprotection: The ester is hydrolyzed, and the N-hydroxy functionality is introduced to yield the final LDH5 inhibitor.

Synthetic workflow utilizing methyl 4-(methylamino)benzoate to generate LDH5 inhibitors.

References

Sources

Advanced Safety, Handling, and Operational Protocols for 4-(Methylamino)benzoate Derivatives

Executive Summary

4-(Methylamino)benzoate derivatives—specifically the parent (CAS 10541-83-0) and its methyl ester, [1] (CAS 18358-63-9)—are critical unnatural amino acid building blocks. They are heavily utilized in solution-phase peptide synthesis, the development of GLP-1 receptor agonists, and as precursors for local anesthetics. Because these compounds feature a reactive secondary arylamine, they present unique physicochemical and toxicological challenges. This whitepaper establishes a causality-driven, self-validating framework for their safe handling and experimental application.

Physicochemical Profiling & Causality in Handling

To design effective engineering controls, we must first understand the physical behavior of these compounds.

-

Physical State & Electrostatics: Both the acid and the ester exist as[2] at room temperature. Crystalline powders inherently possess low moisture content and high surface resistivity, making them highly susceptible to triboelectric charging (static buildup) during spatial transfer.

-

Thermal Dynamics: 4-(Methylamino)benzoic acid has a defined, whereas the methyl ester melts lower at[1].

-

Causality in Storage: The secondary amine is prone to spontaneous N-oxidation if exposed to atmospheric oxygen and light over prolonged periods. Therefore, these compounds must be stored in tightly sealed containers at room temperature, strictly segregated from strong oxidizing agents[2].

Toxicological Profile & EHS Framework

The safety profile of 4-(methylamino)benzoate is dictated by its molecular structure. The compound is classified under GHS as Acute Tox. 4 (Oral) and Skin Sens. 1 .

The Causality of Skin Sensitization (H317): Why does this compound cause allergic contact dermatitis? As a secondary arylamine, 4-(methylamino)benzoate is subject to metabolic N-oxidation by cytochrome P450 enzymes in the epidermis or liver. This forms a reactive N-hydroxylamine intermediate, which oxidizes further into a highly electrophilic nitroso species. This species covalently binds to nucleophilic residues on endogenous proteins (haptenation). The resulting protein-hapten complex is recognized by Langerhans cells, triggering T-cell activation and an immune response.

Because of this mechanism, standard latex gloves are insufficient. Nitrile gloves (double-gloved) are mandatory, as they provide a superior chemical barrier against both the arylamine and the polar aprotic solvents (like DMF) used to dissolve it.

Metabolic activation and skin sensitization pathway of secondary arylamines.

Standard Operating Procedure (SOP): Safe Coupling Workflow

This protocol outlines a standard amide coupling reaction using 4-(methylamino)benzoic acid. It is designed as a self-validating system : every step contains a physical or chemical checkpoint that must be met before proceeding, ensuring hazards are contained at the source.

Step 1: Environmental Preparation & PPE

-

Action: Conduct all handling inside a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity of >0.5 m/s. Don an N95/FFP2 respirator, splash goggles, and double nitrile gloves.

-

Validation: Verify the inward airflow monitor is green (operational) before opening the chemical container.

Step 2: Dispensing (Anti-Static Transfer)

-

Action: Use a grounded, anti-static spatula to weigh the required mass of 4-(methylamino)benzoate into a pre-tared, sealable vial.

-

Causality: Grounding prevents electrostatic repulsion of the crystalline powder[1], eliminating the risk of aerosolization and subsequent inhalation.

-

Validation: No powder should visibly cling to the exterior of the vial or the upper walls of the balance enclosure.

Step 3: Solubilization

-

Action: Add a polar aprotic solvent (e.g., DMF or NMP) to the vial. Stir at 300 rpm until dissolved.

-

Causality: Undissolved particulates create a heterogeneous mixture. If coupling reagents are added prematurely, sudden dissolution can cause a rapid, localized exothermic spike, potentially over-pressurizing the vessel.

-

Validation: Visually inspect the solution against a light source. Do not proceed until the solution is 100% clear and free of suspended particles.

Step 4: Activation and Coupling

-

Action: Add the coupling reagent (e.g., HATU) followed dropwise by the organic base (e.g., DIPEA).

-

Causality: Dropwise addition of the base controls the rate of the deprotonation and activation steps, mitigating thermal runaway.

-

Validation: Monitor the internal temperature. A mild, controlled exotherm (ΔT < 10 °C) validates that the activation is proceeding safely.

Step 5: Quenching & Decontamination

-

Action: Quench the reaction by adding saturated aqueous NaHCO₃.

-

Causality: The basic aqueous quench neutralizes unreacted acids, decomposes reactive intermediates, and forces the product into the organic phase during extraction.

-

Validation: The complete cessation of CO₂ evolution (bubbling) physically validates that all reactive acidic species have been neutralized, rendering the mixture safe for separatory funnel extraction.

Workflow for the safe handling and reaction of 4-(methylamino)benzoate.

Emergency Response & Spill Mitigation

In the event of a dry powder spill:

-

Do not sweep. Sweeping aerosolizes the sensitizing dust.

-

Containment: Cover the spill with damp absorbent paper (wetted with a 70/30 Ethanol/Water mixture) to suppress dust formation.

-

Collection: Use non-sparking tools to collect the absorbed material into a hazardous waste container[3].

-

Validation: Wipe the area with a secondary solvent-soaked cloth and verify the surface is visually clean and free of white residue before removing PPE.

Quantitative Data Summaries

Table 1: Physicochemical Properties

| Property | 4-(Methylamino)benzoic acid | Methyl 4-(methylamino)benzoate |

| CAS Number | 10541-83-0 | 18358-63-9 |

| Molecular Weight | 151.16 g/mol | 165.19 g/mol |

| Physical State | White to beige powder | White to brown crystals/powder |

| Melting Point | 160-162 °C | 92-98 °C |

| Solubility | Soluble in alcohol/DMF | Soluble in organic solvents |

Table 2: Hazard Identification & Mitigation

| Hazard / P-Code | Description | Causality & Mitigation Strategy |

| H302 | Harmful if swallowed | Systemic toxicity via GI absorption. Mitigate via closed-system transfer. |

| H317 | May cause allergic skin reaction | Haptenation via N-oxidation. Mitigate using double nitrile gloves. |

| P280 | Wear protective gloves/clothing | Physical barrier required against particulate aerosolization. |

| P302+P352 | IF ON SKIN: Wash with soap/water | Rapid removal prevents epidermal penetration and CYP450 activation. |

References

-

LookChem. "Cas 10541-83-0, 4-(Methylamino)benzoic acid". Lookchem.com. URL:[Link]

Sources

4-(Methylamino)benzoate in Organic Synthesis and Chemical Biology: Mechanistic Pathways and Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 4-(methylamino)benzoate scaffold—encompassing its free acid and ester derivatives (e.g., methyl or ethyl 4-(methylamino)benzoate)—is a privileged building block in organic synthesis and medicinal chemistry[1]. Characterized by a highly polarized aromatic π -system, this bifunctional molecule features an electron-donating secondary amine and an electron-withdrawing carboxylate/ester group situated para to one another. This guide explores the core reaction mechanisms of 4-(methylamino)benzoate, detailing its unique reactivity profile, its role in biocatalytic transformations, and its application as a mechanism-based enzyme inactivator in drug development.

Structural and Electronic Profile: The "Push-Pull" System

The chemical behavior of 4-(methylamino)benzoate is dictated by the synergistic electronic effects of its substituents. The N -methylamino group exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring. Conversely, the para-benzoate ester exerts a negative mesomeric (-M) effect, withdrawing electron density.

This "push-pull" configuration has two profound mechanistic consequences:

-

Attenuated Nucleophilicity: The lone pair on the secondary amine is heavily delocalized into the aromatic ring and pulled toward the ester. Consequently, the amine is significantly less nucleophilic than aliphatic secondary amines or even unsubstituted N -methylaniline. This necessitates highly reactive electrophiles or specialized catalytic conditions for N -acylation or amidation[2].

-

Regioselective Electrophilic Aromatic Substitution (EAS): Both substituents direct electrophilic attack to the exact same positions. The amine directs ortho to itself, which is simultaneously meta to the ester. This reinforcing directing effect ensures high regioselectivity during halogenation or nitration.

Caption: Electronic push-pull mechanism directing regioselective electrophilic aromatic substitution.

Biocatalytic and Chemical Biology Mechanisms

Beyond traditional organic synthesis, 4-(methylamino)benzoate derivatives exhibit fascinating mechanisms of action in biological and enzymatic systems.

Laccase-Mediated Radical Homocoupling

In green chemistry applications, 4-(methylamino)benzoic acid serves as a substrate for Trametes versicolor laccase. The enzyme catalyzes a single-electron oxidation of the secondary amine, generating a highly reactive dimeric cation radical intermediate. This radical species subsequently undergoes homocoupling to form novel azo-dye precursors and low-molecular-weight oligomers[3][4]. The stability of the radical is heavily influenced by the para-carboxylic acid, which delocalizes the unpaired electron.

Caption: Laccase-mediated single-electron oxidation and radical homocoupling pathway.

Mechanism-Based Enzyme Inactivation (SARS-CoV 3CL Protease)

Derivatives of 4-(methylamino)benzoic acid, specifically its benzotriazole esters, have been identified as potent, mechanism-based inactivators of the SARS-CoV 3CL protease[5]. The mechanism proceeds via the nucleophilic attack of the active site Cys145 thiolate onto the electrophilic ester carbonyl. The benzotriazole acts as an excellent leaving group, resulting in the irreversible acylation of the catalytic cysteine and complete loss of enzymatic activity.

Caption: Mechanism-based irreversible inactivation of SARS-CoV 3CL protease via Cys145 acylation.

Prodrug Activation via Glutathione S-Transferase π (GST π )

The derivative PABA/NO ( O2 -{2,4-dinitro-5-[4-( N -methylamino)benzoyloxy]phenyl}1-( N,N -dimethylamino)diazen-1-ium-1,2-diolate) acts as a GST π -activated prodrug. Upon catalytic activation by GST π (which is often overexpressed in tumors), the molecule undergoes a Meisenheimer complex intermediate state, releasing nitric oxide (NO). This localized NO burst induces severe nitrosative stress, leading to the S -glutathionylation of cellular proteins and subsequent apoptosis in cancer cells[6].

Quantitative Data Summary

The following table summarizes the kinetic and biological evaluation metrics of key 4-(methylamino)benzoate derivatives across different mechanistic pathways.

| Compound / Derivative | Biological Target / Enzyme | Primary Mechanism of Action | Key Metric / Yield | Reference |

| 4-Methylamino-Benzoic Acid Benzotriazol-1-yl Ester | SARS-CoV 3CL Protease | Irreversible Cys145 Acylation | IC 50 = 0.3 μ M | [5] |

| PABA/NO Prodrug | GST π / Cellular Proteins | NO Release & S -Glutathionylation | HL60 IC 50 = 33 μ M | [6] |

| 4-(Methylamino)benzoic acid | Trametes versicolor Laccase | Radical Homocoupling | Dimeric Cation Radical Formation | [3][4] |

| Ethyl 4-(methylamino)benzoate | Sodium Ion Channels | Membrane Potential Modulation | Local Anesthetic Activity | [1] |

Experimental Protocols

To ensure self-validating and reproducible workflows, the following protocols detail the synthetic manipulation of the 4-(methylamino)benzoate scaffold.

Protocol A: N -Acylation of Ethyl 4-(methylamino)benzoate

Rationale: Due to the attenuated nucleophilicity of the secondary aniline nitrogen, standard peptide coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly. The use of a highly reactive acyl chloride paired with a sterically hindered, non-nucleophilic base (DIPEA) ensures complete conversion while preventing base-mediated side reactions[2].

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve ethyl 4-(methylamino)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 2.5 eq) via syringe. The steric bulk of DIPEA prevents it from acting as a competing nucleophile against the acyl chloride.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add the desired acyl chloride (1.2 eq) dissolved in a minimal amount of anhydrous DCM. Causality: Low temperature controls the exothermic nucleophilic acyl substitution and prevents potential degradation of the acyl chloride.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

-

Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO 3 . Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify the crude amide via flash column chromatography on silica gel.

Protocol B: Saponification (Ester Hydrolysis) to 4-(Methylamino)benzoic Acid

Rationale: Generating the free carboxylic acid is often required for downstream functionalization. A biphasic or mixed-solvent system is mandatory to solvate both the hydrophobic ester and the hydrophilic hydroxide nucleophile.

Step-by-Step Methodology:

-

Solvent System: Dissolve ethyl 4-(methylamino)benzoate (1.0 eq) in a 2:1:1 mixture of THF : Methanol : Water. Causality: THF and Methanol dissolve the organic ester, while water dissolves the inorganic base, creating a homogeneous micro-environment for the reaction.

-

Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H 2 O, 3.0 eq) to the solution. Stir the mixture at 40 °C for 3 hours.

-

Solvent Removal: Once TLC indicates complete consumption of the ester, concentrate the mixture under reduced pressure to remove the THF and Methanol.

-

Extraction of Impurities: Dilute the remaining aqueous layer with distilled water and wash with diethyl ether (2x) to remove any unreacted ester or non-polar impurities.

-

Acidification: Cool the aqueous layer to 0 °C. Carefully acidify the solution using 1M HCl until the pH reaches approximately 3.5–4.0. Causality: The isoelectric point of the resulting amino acid must be targeted to ensure maximum precipitation. Over-acidification will protonate the secondary amine, dragging the molecule back into the aqueous phase as a highly soluble hydrochloride salt.

-

Isolation: Filter the resulting white/pale-yellow precipitate via vacuum filtration. Wash the filter cake with ice-cold water and dry under high vacuum to yield pure 4-(methylamino)benzoic acid.

References

-

Hafnium-Catalyzed Direct Amide Formation at Room Temperature Source: ACS Publications URL:[Link]

-

Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease Source: PMC - NIH URL:[Link]

-

Spectroscopic and computational characterization of laccases and their substrate radical intermediates Source: PMC - NIH URL:[Link]

-

Insights into the homocoupling reaction of 4-methylamino benzoic acid mediated by Trametes versicolor laccase Source: ResearchGate URL:[Link]

-

A Glutathione S-Transferase π -Activated Prodrug Causes Kinase Activation Concurrent with S-Glutathionylation of Proteins Source: ASPET / DOI URL:[Link]

Sources

- 1. Buy Ethyl 4-(methylamino)benzoate | 10541-82-9 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Spectroscopic and computational characterization of laccases and their substrate radical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

Strategic Applications of 4-(Methylamino)benzoate Scaffolds in Modern Medicinal Chemistry: A Technical Whitepaper

Executive Summary

In the landscape of contemporary drug discovery, small-molecule scaffolds that offer predictable pharmacokinetics and tunable pharmacodynamics are invaluable. 4-(Methylamino)benzoate and its free acid derivative, 4-(methylamino)benzoic acid , represent a highly versatile structural motif. Featuring a para-substituted aromatic ring, a secondary amine (N-methyl), and an ester or carboxylic acid moiety, this scaffold provides an optimal balance of hydrogen-bonding capacity, lipophilicity, and steric constraint. This whitepaper explores the mechanistic utility of 4-(methylamino)benzoate across neuropharmacology, gastroenterology, infectious diseases, and peptide synthesis, providing application scientists with field-proven insights and self-validating experimental workflows.

Structural Rationale & Physicochemical Profiling

The strategic selection of 4-(methylamino)benzoate over its primary aniline counterpart (e.g., benzocaine or 4-aminobenzoic acid) is driven by three causal factors in medicinal chemistry:

-

Metabolic Stability : Primary anilines are notoriously susceptible to rapid Phase II metabolism via N-acetyltransferases (NATs). The N-methyl substitution sterically hinders this acetylation, significantly prolonging the molecule's half-life in vivo.

-

Receptor Pocket Anchoring : The N-methyl group restricts the rotational degrees of freedom of the amine, locking the molecule into a conformation that often perfectly aligns with the hydrophobic clefts of target receptors.

-

Blood-Brain Barrier (BBB) Penetration : By converting a primary amine (two hydrogen bond donors) to a secondary amine (one hydrogen bond donor), the topological polar surface area (tPSA) is reduced, exponentially increasing CNS penetrability for neurological targets[1].

Fig 1: Pharmacophore mapping and target applications of the 4-(methylamino)benzoate scaffold.

Core Applications in Drug Discovery & Development

Neuropharmacology: PET Tracers for Alzheimer's Disease

The visualization of β-amyloid (Aβ) aggregates is critical for the early diagnosis of Alzheimer's disease. Researchers have successfully utilized 4-methylaminobenzoic acid to synthesize novel 18F-labeled oxadiazole-based Positron Emission Tomography (PET) tracers[1].

-

Mechanistic Insight : The condensation of 4-methylaminobenzoic acid with 4-fluorobenzhydrazide yields a highly conjugated oxadiazole system. The N-methyl group ensures the molecule remains lipophilic enough to cross the BBB while maintaining a high binding affinity (Ki = 445.7 nM) to the Aβ plaques[1].

Gastroenterology & Oncology Support: 5-HT3 and D2 Dual Antagonists

Chemotherapy-induced nausea and vomiting (CINV) is a severe side effect of cancer treatment. Benzamide derivatives synthesized from 4-(methylamino)benzoate precursors (specifically 5-iodo-2-methoxy-4-methylaminobenzoic acid) act as potent dual antagonists for Serotonin 5-HT3 and Dopamine D2 receptors[2].

-

Mechanistic Insight : The N-methyl group sterically guides the orientation of the benzamide moiety within the D2 receptor binding pocket. Alkaline hydrolysis of the ester precursor smoothly affords the desired acid, which is then coupled to a diazepine ring to finalize the active pharmaceutical ingredient (API)[2].

Infectious Diseases: Semisynthetic Antimicrobial Scaffolds

The rising threat of antimicrobial resistance necessitates the modification of natural products. Euphorbioside, extracted from Euphorbia resinifera, can be esterified at position 9 using 4-methylaminobenzoic acid[3].

-

Mechanistic Insight : The addition of the 4-methylaminobenzoate moiety increases the lipophilicity of the natural diterpene, facilitating enhanced disruption of the lipid bilayers in Escherichia coli and Staphylococcus aureus[3].

Peptide Synthesis & Bioconjugation

In solid-phase peptide synthesis (SPPS), 3-(Fmoc-amino)-4-(methylamino)benzoic acid acts as an essential building block[4].

-

Mechanistic Insight : The protective Fmoc group allows for selective, orthogonal deprotection. Concurrently, the methylamino group introduces a constrained peptide bond, which increases the proteolytic stability of the resulting peptide therapeutic and can induce specific secondary structures, such as beta-turns, essential for target specificity[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative performance metrics of 4-(methylamino)benzoate derivatives across various therapeutic domains based on recent literature.

| Compound / Derivative | Therapeutic Target | Application Area | Key Metric / Affinity | Reference |

| [18F] Compound 4 (Oxadiazole derivative) | β-Amyloid Aggregates | Alzheimer's Disease (PET Imaging) | Ki = 445.7 nM | [1] |

| [18F] Compound 3 (Dimethyl analogue) | β-Amyloid Aggregates | Alzheimer's Disease (PET Imaging) | Ki = 535.6 nM | [1] |